molecular formula C5H4ClN5 B8786869 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B8786869
M. Wt: 169.57 g/mol
InChI Key: KWMFPVNWGPVXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and an amine group in the structure makes this compound a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-chloropyridazine with hydrazine hydrate, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazolopyridazines can be formed.

    Oxidation Products: Oxidized derivatives such as triazolopyridazine oxides.

    Reduction Products: Reduced derivatives such as triazolopyridazine amines.

Scientific Research Applications

3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is used in the synthesis of functional materials such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro[1,2,4]triazolo[4,3-a]pyrazine
  • 3-Chloro[1,2,4]triazolo[4,3-c]pyridazine
  • 3-Chloro[1,2,4]triazolo[4,3-d]pyridazine

Uniqueness

Compared to similar compounds, 3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has unique structural features that confer specific biological activities. The position of the chloro and amine groups in the triazolopyridazine ring system allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C5H4ClN5/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H,(H2,7,10)

InChI Key

KWMFPVNWGPVXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2N=C1N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 190 mg of commercial 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine and 1 cm3 of aqueous ammonia at 35% in 1 cm3 of dioxane, in a sealed tube, is heated at between 70° C. and 90° C. for 3 h. The precipitate formed is filtered off, to give 156.4 mg of 3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-amine in the form of a beige powder, the characteristics of which are as follows:
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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